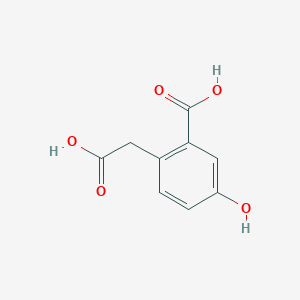

2-(Carboxymethyl)-5-hydroxybenzoic acid

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C9H8O5 |

|---|---|

Poids moléculaire |

196.16 g/mol |

Nom IUPAC |

2-(carboxymethyl)-5-hydroxybenzoic acid |

InChI |

InChI=1S/C9H8O5/c10-6-2-1-5(3-8(11)12)7(4-6)9(13)14/h1-2,4,10H,3H2,(H,11,12)(H,13,14) |

Clé InChI |

DKQLIVBYNTXRAT-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C=C1O)C(=O)O)CC(=O)O |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Carboxymethyl 5 Hydroxybenzoic Acid

Established Synthetic Routes and Reaction Mechanisms

The synthesis of 2-(Carboxymethyl)-5-hydroxybenzoic acid can be approached through several routes, leveraging classical and modern organic chemistry reactions.

Synthesis via Sulfuric Acid-Mediated Cyclization and Rearrangement

Detailed, peer-reviewed literature outlining a specific synthesis of this compound through a sulfuric acid-mediated cyclization and rearrangement of a precursor like 2-(2,2-Dichlorovinyl)-5-hydroxybenzoic acid could not be definitively identified in the currently available scientific databases. This specific pathway appears to be either highly specialized, proprietary, or documented in less accessible literature.

Precursor Chemistry and Intermediate Compounds in Total Synthesis (e.g., 2-(2,2-Dichlorovinyl)-5-hydroxybenzoic acid)

Alternative Synthetic Approaches and Strategic Carboxymethylation

While a specific, documented route from a dichlorovinyl precursor remains elusive, several plausible alternative synthetic strategies can be proposed based on established chemical principles.

One viable approach is the carboxymethylation of a suitable precursor such as 5-hydroxybenzoic acid or 4-hydroxyphenylacetic acid. The Williamson ether synthesis provides a foundational method for this transformation. In this reaction, the phenolic hydroxyl group is first deprotonated with a base (e.g., sodium hydroxide) to form a more nucleophilic phenoxide. This intermediate then reacts with a haloacetic acid, typically chloroacetic acid or bromoacetic acid, via a nucleophilic substitution reaction to introduce the carboxymethyl group onto the aromatic ring. Th nih.gove reaction with 4-hydroxyphenylacetic acid would be followed by a carboxylation step, such as the Kolbe-Schmitt reaction, to introduce the second carboxylic acid group.

A google.comnother logical synthetic route involves the hydrolysis of a corresponding diester , such as dimethyl 2-(methoxycarbonylmethyl)-5-hydroxybenzoate. This approach is analogous to the documented synthesis of the related compound, 2-(carboxymethyl)-5-methoxybenzoic acid, which is prepared by the hydrolysis of its diester precursor using sodium hydroxide in methanol. Th chemicalbook.come required hydroxy-diester intermediate could potentially be synthesized through methods like the esterification of a pre-formed diacid or through multi-step sequences involving the protection and deprotection of the hydroxyl group.

| Plausible Precursor | Key Transformation | Relevant Reagents |

| 5-Hydroxybenzoic Acid | Carboxymethylation | 1. NaOH, 2. ClCH₂COOH |

| 4-Hydroxyphenylacetic Acid | Carboxylation (Kolbe-Schmitt) | 1. Base (e.g., NaH), 2. CO₂ (high pressure/temp), 3. H⁺ workup |

| Dimethyl 2-(methoxycarbonylmethyl)-5-hydroxybenzoate | Saponification (Hydrolysis) | NaOH or KOH in H₂O/Methanol |

Derivatization Strategies and Functional Group Modifications

The three reactive sites on this compound—two carboxylic acid groups and one phenolic hydroxyl group—offer numerous possibilities for derivatization.

Esterification Reactions and Ester Derivative Synthesis

Esterification of this compound can be achieved through several methods, allowing for the synthesis of a variety of mono- and di-esters.

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). Th masterorganicchemistry.combyjus.comlibretexts.orglibretexts.orgorganic-chemistry.orgis equilibrium-driven reaction typically results in the esterification of both carboxylic acid groups to form the corresponding diester, especially when the alcohol is used in excess. Th masterorganicchemistry.come phenolic hydroxyl group generally remains unreacted under these conditions.

Carbodiimide-Mediated Esterification: For milder conditions, particularly when dealing with sensitive substrates, coupling agents such as dicyclohexylcarbodiimide (DCC) are employed. Th libretexts.orge Steglich esterification, which uses DCC in combination with a catalyst like 4-dimethylaminopyridine (DMAP), is highly effective for forming esters at room temperature and can even be used to esterify sterically hindered acids. Th wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgis method offers a pathway to selectively form esters that might be inaccessible through other routes. By wikipedia.org carefully controlling stoichiometry and reaction conditions, it may be possible to achieve selective mono-esterification of one of the two carboxylic acid groups. Sp acs.orgrsc.orgrsc.orgecific protocols for the selective esterification of phenols in the presence of carboxylic acids, or vice versa, have also been developed, often relying on the differential acidity of the functional groups.

researchgate.netstackexchange.comEsterification of the Phenolic Hydroxyl Group: The hydroxyl group can also be esterified, for instance by reacting the molecule with an acid chloride or anhydride in the presence of a base. This reaction is analogous to the synthesis of acetylsalicylic acid (aspirin) from salicylic (B10762653) acid.

| nih.govDerivative | Esterification Method | Key Reagents |

| Dimethyl 2-(carboxymethyl)-5-hydroxybenzoate | Fischer-Speier Esterification | Methanol, H₂SO₄ (cat.) |

| Diethyl 2-(carboxymethyl)-5-hydroxybenzoate | Fischer-Speier Esterification | Ethanol, H₂SO₄ (cat.) |

| Mono- or Di-esters (various alcohols) | Steglich Esterification | Alcohol, DCC, DMAP (cat.) |

| 5-(Acetyloxy)-2-(carboxymethyl)benzoic acid | Acylation | Acetic anhydride, Base (e.g., pyridine) |

Azo Dye Derivative Incorporation

The phenolic ring of this compound is activated towards electrophilic aromatic substitution, making it a suitable coupling component for the synthesis of azo dyes. Az researchgate.netnih.govo dyes are colored compounds characterized by the presence of a nitrogen-nitrogen double bond (–N=N–).

T chemrevlett.comorientjchem.orghe synthesis is typically a two-step process: 1. chemistry.geDiazotization: A primary aromatic amine is treated with a source of nitrous acid (usually generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. 2. bch.roAzo Coupling: The resulting diazonium salt, which is a weak electrophile, is then added to a solution of the coupling component, this compound. The reaction is generally carried out under basic or mildly acidic conditions. Th uobasrah.edu.iqe electron-donating hydroxyl group directs the substitution to the positions ortho and para to it. Given that the para position (C-2) is already substituted, the coupling is expected to occur at the C-6 position, which is ortho to the hydroxyl group. The resulting azo compounds would feature the chromophoric azo group linking an aromatic ring from the diazonium salt to the this compound moiety. The synthesis of azo dyes from various salicylic acid derivatives is a well-established field.

Structural Analogue Development and Substituent Effects

The development of structural analogues of this compound is a key area of research for modulating its chemical and physical properties. The inherent functionalities—the carboxylic acid groups and the phenolic hydroxyl group—serve as primary sites for chemical modification.

Substituents on the aromatic ring significantly influence the acidity and reactivity of benzoic acid derivatives. youtube.com The electron-donating nature of the hydroxyl group at the C5 position and the electron-withdrawing character of the two carboxylic acid moieties create a unique electronic environment on the benzene (B151609) ring. The interplay of these substituent effects governs the molecule's reactivity in further chemical transformations.

The synthesis of related compounds provides a roadmap for generating structural analogues. For instance, the hydroxyl group can be alkylated to form ether derivatives, such as 2-(carboxymethyl)-5-methoxy-benzoic acid. chemicalbook.com Similarly, the carboxylic acid groups can be esterified, a common strategy to protect the acid functionality or to enhance solubility in organic solvents. An example of this is the esterification of p-cresotinic acid (2-hydroxy-5-methylbenzoic acid) prior to etherification. nist.gov

Further modifications can involve introducing different substituents onto the aromatic ring to study their effects on the compound's properties. For example, the introduction of an amino group, as seen in 2-hydroxy-5-aminobenzoic acid, can be achieved through methods like the Kolbe-Schmitt reaction with p-aminophenol. google.com The development of pyrrolidine derivatives from 1-(2-hydroxy-5-methylphenyl) precursors also highlights the potential for more complex structural modifications. nih.gov

A variety of substituted benzoic acid derivatives serve as precursors or analogues, illustrating the breadth of potential chemical space to be explored.

Table 1: Examples of Structural Analogues and Related Precursors

| Compound Name | Key Structural Feature | Reference |

|---|---|---|

| 2-(Carboxymethyl)-5-methoxy-benzoic acid | Methoxy ether at C5 | chemicalbook.com |

| 2-Propoxy-5-methylbenzoic acid | Propoxy ether at C2, Methyl at C5 | nist.gov |

| 2-Hydroxy-5-methylbenzoic acid | Methyl group at C5 | nist.govchemicalbook.com |

| 2-Hydroxy-5-aminobenzoic acid | Amino group at C5 | google.comsigmaaldrich.com |

| 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | Pyrrolidine ring attached to the nitrogen of a modified phenol | nih.gov |

Regioselectivity and Yield Optimization in Synthetic Processes

Achieving high regioselectivity and optimizing reaction yields are paramount in the synthesis of this compound. The substitution pattern on the benzene ring presents challenges and opportunities for controlling the outcome of synthetic transformations.

The synthesis of the related 2-(carboxymethyl)-5-methoxy-benzoic acid from its diester precursor, methyl 2-((methoxycarbonyl)methyl)-5-methoxybenzoate, through hydrolysis with sodium hydroxide in methanol at 60°C for 5 hours, resulted in a high yield of 90.3%. chemicalbook.com This suggests that the hydrolysis of a corresponding diester of this compound would also be a high-yielding step.

However, the initial construction of the substituted benzene ring is where regioselectivity becomes a significant challenge. For instance, in the Kolbe-Schmitt reaction, which introduces a carboxyl group onto a phenol, the position of carboxylation is highly dependent on the reaction conditions and the other substituents present on the ring. google.com The synthesis of 2-hydroxy-5-aminobenzoic acid via this method highlights the feasibility of selective carboxylation. google.com

Yield optimization involves a systematic variation of reaction parameters. In the synthesis of carboxymethyl chitosan, a full-factorial central composite design was used to evaluate the effect of molar ratios of reactants and reaction time on the yield and degree of substitution. nih.gov A similar design of experiments approach could be applied to the synthesis of this compound to identify the optimal conditions for its formation.

The choice of solvent, catalyst, temperature, and reaction time are all critical factors that need to be fine-tuned to maximize the yield and minimize the formation of unwanted side products. For example, in the synthesis of 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid, reacting the components in a molten state reduced the use of solvents and simplified the workup, leading to a high yield of 90.4%. google.com

Table 2: Reaction Conditions and Yields for Related Synthetic Transformations

| Reaction | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Hydrolysis | Methyl 2-((methoxycarbonyl)methyl)-5-methoxybenzoate, NaOH | Methanol, 60°C, 5 h | 90.3% | chemicalbook.com |

| Esterification | p-Cresotinic acid, Ethanol | Reflux, H₂SO₄ catalyst, 8 h | - | nist.gov |

| Kolbe-Schmitt Reaction | p-Aminophenol, CO₂ | 200°C, 1.0 MPa, 6 h | - | google.com |

Computational Chemistry in Synthesis Design and Reaction Pathway Prediction

Computational chemistry is an increasingly powerful tool for designing synthetic routes and predicting reaction pathways, offering insights that can guide experimental work. While specific computational studies on this compound are not prevalent in the literature, the application of these methods holds significant promise.

Techniques such as Density Functional Theory (DFT) can be employed to model the electronic structure of the molecule and its reaction intermediates. This allows for the calculation of thermodynamic and kinetic parameters, which are crucial for predicting the feasibility and regioselectivity of a reaction. For example, by calculating the energies of the transition states for carboxylation at different positions on the 5-hydroxybenzoic acid precursor, one could predict the most likely site of the second carboxymethylation.

Computational models can also elucidate the role of substituents on the reactivity of the benzene ring. The electron-donating and -withdrawing effects of the hydroxyl and carboxymethyl groups, respectively, can be quantified through calculations of atomic charges and electrostatic potential maps. This information can help in predicting how the molecule will interact with various reagents and under different reaction conditions.

Furthermore, computational chemistry can aid in the design of novel structural analogues. By modeling the properties of hypothetical molecules, researchers can prioritize the synthesis of compounds with desired characteristics, thereby saving significant time and resources.

Table 3: Potential Applications of Computational Chemistry for this compound

| Computational Method | Application | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of transition state energies for carboxylation | Prediction of regioselectivity and identification of the most favorable reaction pathway. |

| Molecular Dynamics (MD) Simulation | Simulation of solvent effects on reaction rates | Optimization of solvent choice for improved yield. |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling of the relationship between molecular structure and chemical properties | Design of new analogues with tailored properties. |

Natural Occurrence, Biosynthesis, and Ecological Presence of 2 Carboxymethyl 5 Hydroxybenzoic Acid

Identification and Isolation from Biological Sources

The identification of 2-(Carboxymethyl)-5-hydroxybenzoic acid in nature is an area of ongoing scientific investigation. Its presence has been noted in specific medicinal plant extracts, and as a derivative of more common phenolic acids, its occurrence in other plant species and related biological products is a subject of research.

Presence in Medicinal Plants (e.g., Radix Isatidis Extracts)

This compound has been chemically synthesized as an intermediate compound in the total synthesis of an extract from Radix isatidis nih.gov. Radix isatidis, the root of Isatis indigotica, is a well-known traditional Chinese medicine. In a multi-step synthesis process starting from 3-Hydroxybenzoic acid, this compound (designated as compound 5 in the study) was created from its precursor, 2-(2,2-dichlorovinyl)-5-hydroxybenzoic acid, by treatment with concentrated sulfuric acid nih.gov. This synthesis was part of a larger effort to produce sufficient quantities of active compounds found in the plant's extract for further research nih.gov. While this demonstrates the compound's structural relationship to constituents of Radix isatidis, direct isolation from the plant has not been detailed in the available literature.

Table 1: Synthesis Data for this compound

| Property | Value | Source |

|---|---|---|

| Starting Material | 2-(2,2-dichlorovinyl)-5-hydroxybenzoic acid | nih.gov |

| Reagent | Concentrated sulfuric acid | nih.gov |

| Product Form | Yellow solid | nih.gov |

| Melting Point | 214–216 °C | nih.gov |

| Molecular Formula | C₉H₈O₅ | nih.gov |

| Mass Spectrometry (EI) | m/z 196 (found) | nih.gov |

Occurrence as a Phenolic Acid Derivative in Various Plant Species

Phenolic acids, including derivatives of hydroxybenzoic acid, are widespread secondary metabolites in the plant kingdom researchgate.net. They serve various functions, from structural components to defense compounds. While numerous hydroxybenzoic acids like p-hydroxybenzoic acid, protocatechuic acid, and gallic acid have been identified in a wide range of plants, including common fruits and vegetables, specific data confirming the natural occurrence of this compound in various other plant species is not extensively documented in current scientific literature.

Detection in Commercial Biostimulants Derived from Seaweed

Commercial biostimulants derived from seaweed are known to contain a complex mixture of bioactive components, including various phenolic compounds nih.govnih.gov. These compounds, which encompass phenolic acids, flavonoids, and phlorotannins, contribute to the growth-promoting and stress-alleviating properties of the extracts researchgate.netnih.govnih.gov. The composition of these extracts can vary significantly based on the seaweed species and the extraction methods used nih.gov. Although general classes of phenolic acids, such as benzoic acid derivatives, are reported to be present in these biostimulants, the specific detection and quantification of this compound in commercial seaweed-derived products have not been reported in the available research.

Proposed Biosynthetic Pathways in Natural Systems

The biosynthesis of phenolic compounds in plants is complex, involving multiple metabolic pathways. The formation of this compound would likely involve modifications of core aromatic structures derived from primary metabolism.

Integration within Aromatic Compound Metabolism (e.g., Tyrosine Metabolism)

In plants, the aromatic amino acid L-tyrosine is a key precursor for a vast array of specialized metabolites, including many phenolic compounds nih.govnih.gov. The tyrosine metabolism pathway, originating from the shikimate pathway, provides the foundational aromatic rings for compounds like tocopherols, plastoquinone, and various hydroxybenzoic acids nih.govresearchgate.net. For instance, 4-hydroxybenzoic acid is a known intermediate in the general tyrosine metabolism pathway nih.gov. However, a specific, scientifically documented biosynthetic pathway that details the direct conversion of tyrosine or its metabolites into this compound has not yet been elucidated in plants. Such a pathway would theoretically require several enzymatic steps, including side-chain modification and hydroxylation of a tyrosine-derived precursor.

Enzymatic Transformations in Plant Secondary Metabolism

The synthesis of benzoic acid and its derivatives in plants can occur through several routes, including a CoA-dependent β-oxidative pathway that shortens the side chain of cinnamic acid nih.govnih.gov. This pathway involves a series of enzymatic reactions catalyzed by ligases, hydratases, dehydrogenases, and thiolases nih.govnih.gov. The formation of this compound would necessitate further specific enzymatic transformations, namely the addition of a carboxymethyl group to the benzoic acid ring and specific hydroxylation. The precise enzymes and reaction sequences in plant secondary metabolism responsible for catalyzing the formation of this particular structure are currently unknown.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-(2,2-dichlorovinyl)-5-hydroxybenzoic acid |

| 3-Hydroxybenzoic acid |

| 4-hydroxybenzoic acid |

| Cinnamic acid |

| Flavonoids |

| Gallic acid |

| L-tyrosine |

| Phenolic acids |

| Phlorotannins |

| Plastoquinone |

| Protocatechuic acid |

Microbial Conversion Pathways (e.g., Homoprotocatechuate Degradation)

This compound, also known as homoprotocatechuate (HPC), is a key intermediate in the microbial catabolism of various aromatic compounds, including aromatic amino acids and their derivatives. nih.gov Microorganisms have evolved specific metabolic pathways to degrade these compounds, utilizing them as sources of carbon and energy. The primary route for the breakdown of homoprotocatechuate is the homoprotocatechuate degradation pathway, which involves a series of enzymatic reactions to convert the aromatic ring into central metabolic intermediates. nih.gov

This pathway is particularly significant in the degradation of hydroxyphenylacetates. epa.gov For instance, in the bacterium Burkholderia xenovorans LB400, both 3-hydroxyphenylacetate and 4-hydroxyphenylacetate are catabolized through pathways that converge on the formation of homoprotocatechuate. epa.gov Similarly, this pathway has been identified and studied in other bacteria such as Pseudomonas putida and Escherichia coli. nih.gov

The degradation of homoprotocatechuate is initiated by a ring-cleavage reaction catalyzed by a dioxygenase enzyme. This crucial step opens up the aromatic ring, making it susceptible to further enzymatic modifications. The subsequent reactions involve dehydrogenation, isomerization, decarboxylation, hydration, and aldol (B89426) cleavage, ultimately leading to the formation of intermediates that can enter the Krebs cycle, such as pyruvate (B1213749) and succinate. nih.gov The genes encoding the enzymes of the homoprotocatechuate pathway are often organized in a gene cluster, designated as the hpa cluster. nih.govplos.orgresearchgate.net

The functionality of this pathway has been confirmed through various experimental approaches, including the measurement of enzyme activities and the analysis of gene expression. epa.gov For example, studies on B. xenovorans LB400 have demonstrated the activity of homoprotocatechuate 2,3-dioxygenase and the expression of the corresponding hpaD gene during the degradation of hydroxyphenylacetates. epa.gov

The following table details the key enzymatic steps involved in the microbial degradation of this compound via the homoprotocatechuate pathway.

Table 1: Key Steps in the Homoprotocatechuate Degradation Pathway

| Step | Substrate | Enzyme | Gene | Product |

|---|---|---|---|---|

| 1 | Homoprotocatechuate | Homoprotocatechuate 2,3-dioxygenase | hpaD | 5-Carboxymethyl-2-hydroxymuconic semialdehyde |

| 2 | 5-Carboxymethyl-2-hydroxymuconic semialdehyde | 5-Carboxymethyl-2-hydroxymuconic semialdehyde dehydrogenase | hpaE | 5-Carboxymethyl-2-hydroxymuconic acid |

| 3 | 5-Carboxymethyl-2-hydroxymuconic acid | 5-Carboxymethyl-2-hydroxymuconic acid isomerase | hpaF | 5-Oxo-pent-3-ene-1,2,5-tricarboxylic acid |

| 4 | 5-Oxo-pent-3-ene-1,2,5-tricarboxylic acid | 5-Oxo-pent-3-ene-1,2,5-tricarboxylic acid decarboxylase | hpaG | 2-Hydroxy-hept-2,4-diene-1,7-dioic acid |

| 5 | 2-Hydroxy-hept-2,4-diene-1,7-dioic acid | 2-Oxo-hept-3-ene-1,7-dioic acid hydratase | hpaH | 2,4-Dihydroxy-hept-2-ene-1,7-dioic acid |

| 6 | 2,4-Dihydroxy-hept-2-ene-1,7-dioic acid | 2,4-Dihydroxy-hept-2-ene-1,7-dioic acid aldolase | hpaI | Pyruvate and Succinic semialdehyde |

| 7 | Succinic semialdehyde | Succinic semialdehyde dehydrogenase | sad | Succinate |

Biological Activities and Mechanistic Investigations of 2 Carboxymethyl 5 Hydroxybenzoic Acid

Antioxidant and Free Radical Scavenging Properties

Homogentisic acid exhibits a dual nature in biological systems, capable of acting as both a pro-oxidant and an antioxidant depending on the context. nih.gov Its pro-oxidant activity is primarily linked to its oxidation. researchgate.net In the presence of oxygen, HGA can be converted to its oxidized form, 1,4-benzoquinone (B44022) acetic acid (BQA), a process that can propagate oxidative stress. researchgate.netnih.govnih.gov This conversion is accompanied by cellular damage, including lipid peroxidation and a significant depletion of thiol groups, which are crucial for the cellular antioxidant defense system. researchgate.net

Conversely, HGA also possesses cytoprotective and antioxidant capabilities. nih.gov Studies have shown that it can help protect human peripheral blood lymphocytes from cytogenetic damage induced by certain chemicals. nih.gov The antioxidant effects are significant enough that other antioxidant compounds, such as N-acetylcysteine (NAC) and ascorbic acid, have been studied to counteract the negative oxidative effects of HGA accumulation in pathological conditions. nih.govnih.gov This complex behavior highlights that HGA's role in oxidative stress is not straightforward, involving a delicate balance between its inherent antioxidant potential and the reactivity of its oxidation products. nih.govresearchgate.net

The antioxidant efficacy of homogentisic acid is intrinsically linked to its chemical structure. As a hydroquinone (B1673460) derivative, its structure features a phenyl ring substituted with two hydroxyl (-OH) groups at positions 2 and 5, and a carboxymethyl (-CH2COOH) group. nih.govkoreascience.kr This arrangement, specifically the p-diphenolic system, is key to its antioxidant action. nih.gov

Antimicrobial and Antifungal Activity Studies

Homogentisic acid has been shown to possess innate antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. nih.govnih.gov Research indicates that HGA demonstrates modest inhibitory effects on clinically relevant pathogens. nih.gov However, this antibacterial property is intrinsically tied to the intact HGA molecule; its degradation product, benzoquinone acetic acid (BQA), shows no antibacterial activity. nih.govnih.gov

The effectiveness of HGA is also influenced by environmental conditions such as pH. For instance, its activity against Staphylococcus aureus is more pronounced at a lower pH (pH 5) and diminishes as the pH increases, which corresponds with the rate of HGA degradation. nih.gov While HGA has measurable minimum inhibitory concentrations (MICs) against several bacterial species, it does not typically exhibit bactericidal (killing) activity. nih.gov

Currently, there is a lack of specific research data on the antifungal activity of homogentisic acid against phytopathogenic fungi. While its antibacterial properties have been evaluated, its efficacy in inhibiting fungi that cause plant diseases remains an uninvestigated area. However, it is noteworthy that other structurally related phenolic compounds have demonstrated significant antifungal properties. For example, chlorogenic acid has been shown to be an effective fungicide against a variety of phytopathogenic fungi, including Sclerotinia sclerotiorum, Fusarium solani, and Botrytis cinerea. nih.govresearchgate.net The mechanism for chlorogenic acid involves inducing fungal cell lysis and membrane permeabilization. nih.govresearchgate.net Given these findings in similar molecules, the potential antifungal activity of homogentisic acid against plant pathogens may warrant future investigation.

The primary mechanism of action for the antibacterial activity of homogentisic acid has been identified as the disruption of bacterial cell membrane integrity. nih.govnih.gov Studies focusing on its effects against Staphylococcus aureus revealed that exposure to HGA at its minimum inhibitory concentration (MIC) leads to a significant loss of membrane integrity. nih.gov This membrane-damaging effect is a key feature of its antimicrobial action. nih.gov

This mechanism also explains the loss of activity upon degradation, as the resulting compound, benzoquinone acetic acid (BQA), does not disrupt the bacterial membrane and is inactive. nih.gov While the formation of biofilms is a critical factor in microbial resistance, direct studies on the effect of HGA on biofilm formation are limited. However, its ability to act on the bacterial membrane suggests a potential avenue through which it could interfere with the initial stages of biofilm attachment.

Antiviral Properties and Viral Replication Modulation

A comprehensive review of scientific literature did not yield specific studies or data concerning the antiviral properties of 2-(Carboxymethyl)-5-hydroxybenzoic acid or its ability to modulate viral replication. While patents may list its parent drug, Fendosal, among numerous other compounds in the context of developing new agents, specific antiviral activity data for Fendosal or its metabolites is not provided. epo.orggoogle.comwho.int Similarly, while other benzoic acid derivatives have been investigated for antiviral effects, this activity has not been documented for this compound. researchgate.net

Enzyme Modulation and Inhibition Kinetics

Cholinesterase Enzyme Inhibition (e.g., Butyrylcholinesterase, Acetylcholinesterase)

Inhibition of Key Metabolic Enzymes (e.g., Ornithine Decarboxylase)

There is no specific information available in the reviewed literature or patents that demonstrates the inhibition of the key metabolic enzyme ornithine decarboxylase (ODC) by this compound or its parent drug, Fendosal. While some documents list Fendosal in classifications that also include ornithine decarboxylase inhibitors, this does not constitute evidence of direct activity. who.intwho.intgoogle.com

Mechanistic Insights into Enzyme-Ligand Interactions

Mechanistic insights into the enzyme-ligand interactions of this compound are not available. However, molecular docking and simulation studies performed on its parent compound, Fendosal, have provided a theoretical basis for its potential interaction with cholinesterases. ksu.edu.trresearchgate.net

Computational analyses revealed that Fendosal exhibits a strong binding affinity towards both AChE and BuChE. ksu.edu.tr The docking score for Fendosal against acetylcholinesterase was reported to be -8.160 kcal/mol, indicating a potentially high affinity. ksu.edu.trresearchgate.netresearchgate.net To assess the stability of this interaction, 10-nanosecond molecular dynamics simulations were performed. The results of these simulations suggested that Fendosal can remain stable within the binding sites of both AChE and BuChE. ksu.edu.trresearchgate.netresearchgate.net These computational findings mark Fendosal as a potential inhibitor for these enzymes, warranting further in vitro and in vivo investigation. ksu.edu.trresearchgate.net

Table 1: In Silico Docking Analysis of Fendosal against Cholinesterase Enzymes

| Compound | Target Enzyme | Docking Score (kcal/mol) | Computational Method |

|---|---|---|---|

| Fendosal | Acetylcholinesterase (AChE) | -8.160 | Molecular Docking |

| Fendosal | Butyrylcholinesterase (BuChE) | Not Specified | Molecular Docking |

Data sourced from a computational drug repurposing study. ksu.edu.trresearchgate.netresearchgate.net

Interactions with Plant Physiology and Growth Regulation

A review of the available scientific literature yielded no information regarding the interactions of this compound with plant physiology or its potential role in plant growth regulation.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Acetylcholine |

| Butyrylcholinesterase |

| Acetylcholinesterase |

| Fendosal |

| Ornithine decarboxylase |

Role in Plant Stress Response and Defense Mechanisms

While specific studies detailing the role of this compound in plant stress are not extensively documented, its structural similarity to salicylic (B10762653) acid (SA) allows for informed hypotheses regarding its potential functions. Salicylic acid is a critical plant hormone that plays a central role in mediating defense responses against a wide range of pathogens. frontiersin.org Plants typically exhibit a significant increase in SA levels following infection, which in turn activates systemic acquired resistance (SAR), a broad-spectrum, long-lasting defense state. frontiersin.org

The core structure of this compound is a hydroxybenzoic acid, a class of phenolic compounds known to be involved in plant defense. nih.gov Phenolic compounds, in general, contribute to defense through various mechanisms, including acting as antioxidants, strengthening cell walls through lignification, and having direct antimicrobial properties. nih.gov Given that this compound is a derivative of 2,5-dihydroxybenzoic acid (gentisic acid), it is plausible that it could participate in or modulate the plant's defense system. Gentisic acid itself is known to accumulate in some plants under stress and possesses antioxidant properties. nih.govmdpi.com The carboxymethyl group might influence its mobility, stability, or interaction with cellular targets compared to simpler hydroxybenzoic acids.

Impact on Root and Shoot Growth in Seedling Assays

Induction of Salicylic Acid Biosynthesis and Antioxidant Defense Machinery in Plants

The potential for this compound to induce salicylic acid (SA) biosynthesis is an area of significant interest, though it remains to be experimentally verified. In plants, SA is primarily synthesized from chorismate via two distinct pathways: the isochorismate (IC) pathway and the phenylalanine ammonia-lyase (PAL) pathway. nih.govnih.gov Exogenous application of certain chemical compounds can trigger these pathways, leading to an accumulation of SA and the activation of downstream defense responses. nih.gov

Structurally, this compound is a derivative of gentisic acid (2,5-dihydroxybenzoic acid), which is itself a hydroxylation product of salicylic acid. frontiersin.org This relationship suggests it might be a catabolite or a modified form of SA rather than an inducer of its biosynthesis.

Regarding antioxidant defense, phenolic compounds are well-known for their ability to scavenge reactive oxygen species (ROS). An imbalance in ROS leads to oxidative stress, a common consequence of various environmental challenges. nih.govmdpi.com The antioxidant capacity of hydroxybenzoic acids is heavily influenced by the number and position of hydroxyl groups on the aromatic ring. nih.gov Studies on various dihydroxybenzoic acids (DHB) have shown significant antioxidant activity. For instance, 2,5-DHB (gentisic acid) demonstrates strong radical scavenging and reducing power in various chemical assays. nih.govmdpi.com It is highly probable that this compound retains antioxidant capabilities due to its phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals.

Table 1: Antioxidant Activity of Structurally Related Dihydroxybenzoic Acids (DHB) This table presents data for compounds structurally related to this compound to provide context on the antioxidant potential of its core chemical structure. Data for the specific compound is not available.

| Compound | DPPH Radical Scavenging Activity (IC50 in µM) | ABTS•+ Radical Scavenging (% Inhibition at 50 µM) | Ferric Reducing Antioxidant Power (FRAP in µM Fe2+) |

|---|---|---|---|

| 2,3-Dihydroxybenzoic Acid | Data not specified | 86.40 nih.gov | 173.79 nih.gov |

| 2,5-Dihydroxybenzoic Acid (Gentisic Acid) | > 120,000 mdpi.com | 80.11 nih.gov | 236.00 nih.govmdpi.com |

| 3,4-Dihydroxybenzoic Acid (Protocatechuic Acid) | Data not specified | 74.51 nih.gov | 44.22 nih.gov |

| 3,5-Dihydroxybenzoic Acid | > 1000 mdpi.com | 60.39 nih.gov | Data not specified |

Structure-Activity Relationship (SAR) Studies and Molecular Basis of Biological Function

Specific structure-activity relationship (SAR) studies for this compound in the context of plant biology have not been published. However, general SAR principles for benzoic acid derivatives can provide insight into its potential biological function.

The biological activity of phenolic acids is largely determined by the substitution pattern on the aromatic ring. iomcworld.comresearchgate.net For antioxidant activity, the number and position of hydroxyl (-OH) groups are critical. nih.gov Dihydroxybenzoic acids with hydroxyl groups in the ortho or para position (like the parent structure of 2,5-dihydroxybenzoic acid) often show stronger antioxidant activity than those with meta-positioned hydroxyl groups. nih.gov The carboxylic acid group (-COOH) and the additional carboxymethyl group (-CH₂COOH) on this compound would influence its acidity, polarity, and ability to form hydrogen bonds, which are crucial for interacting with biological targets like enzyme active sites or signaling receptors. iomcworld.com

The molecular basis of its function would likely involve its ability to interact with proteins that recognize salicylic acid or auxins. The combination of a salicylic acid-like core with an acetic acid side chain presents a hybrid structure. This could potentially allow it to act as a signaling molecule in pathways related to both plant defense and development, or to modulate the crosstalk between these pathways. Further research, including molecular docking studies and binding assays with plant receptor proteins, is needed to elucidate the precise molecular basis of its action. rsc.org

Metabolic Fate and Biodegradation Pathways of 2 Carboxymethyl 5 Hydroxybenzoic Acid

Microbial Degradation Mechanisms

Microbial communities play a crucial role in the environmental breakdown of aromatic compounds. The degradation of substances like 2-(Carboxymethyl)-5-hydroxybenzoic acid is dependent on the presence of specific enzymatic machinery and the prevailing environmental conditions.

The microbial breakdown of aromatic compounds can proceed under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions. unesp.br In aerobic pathways, molecular oxygen is utilized by enzymes such as monooxygenases and dioxygenases to hydroxylate the aromatic ring, which destabilizes it and prepares it for cleavage. unesp.br For substituted benzoic acids, aerobic degradation often involves the conversion to central intermediates like catechol, protocatechuic acid, or gentisic acid, which are then cleaved by dioxygenases. nih.gov For instance, Streptomyces species have been shown to convert various hydroxy- and methoxy-substituted benzoic acids into these key intermediates. nih.gov

Anaerobic degradation, on the other hand, employs different strategies to overcome the stability of the aromatic ring without the use of molecular oxygen. researchgate.net A common initial step is the activation of the benzoic acid to its coenzyme A (CoA) thioester, such as benzoyl-CoA. nih.gov This is a central metabolite in the anaerobic degradation of many aromatic compounds. nih.govresearchgate.net Following activation, the aromatic ring is reduced and then cleaved hydrolytically. researchgate.net The presence of both aerobic and anaerobic degradation pathways within some bacterial strains, such as those from the genus Azoarcus, suggests a metabolic flexibility that allows them to thrive in environments with fluctuating oxygen levels. nih.gov

The catabolism of aromatic compounds like this compound proceeds through a series of intermediates, orchestrated by specific enzyme systems. The initial steps in aerobic degradation are typically catalyzed by hydroxylating enzymes. Flavin monooxygenases (FMOs), Rieske-type oxygenases (ROs), and cytochrome P450 monooxygenases are key enzyme classes that introduce hydroxyl groups onto the aromatic ring. port.ac.uk Following hydroxylation, ring-cleavage dioxygenases sever the aromatic ring, a critical step in the degradation process. port.ac.uk

In the case of substituted benzoic acids, intermediates often include dihydroxybenzoic acids. For example, m-hydroxybenzoic acid is converted to gentisic acid by some bacteria. nih.gov For a compound like this compound, it is plausible that degradation would proceed through intermediates such as protocatechuic acid, given the position of the hydroxyl group.

The table below summarizes some of the key enzyme systems involved in the aerobic catabolism of aromatic compounds.

| Enzyme Class | Function | Example Enzyme(s) | Substrate(s) |

| Rieske Oxygenases (ROs) | Aromatic ring hydroxylation | Benzoate (B1203000) 1,2-dioxygenase | Benzoate |

| Flavin Monooxygenases (FMOs) | Aromatic mono-hydroxylation | 4-hydroxybenzoate 3-monooxygenase | 4-Hydroxybenzoate |

| Cytochrome P450s | Aromatic O-demethylation | GcoAB | Guaiacol |

| Dioxygenases | Aromatic ring cleavage | Catechol 1,2-dioxygenase, Protocatechuate 3,4-dioxygenase | Catechol, Protocatechuic acid |

This table presents examples of enzyme systems involved in the degradation of various aromatic compounds, which may be relevant for the catabolism of this compound.

The degradation of many aromatic compounds converges into a few central pathways, most notably the benzoate and naphthalene (B1677914) degradation pathways. Benzoate is a common intermediate in the breakdown of numerous aromatic substances. nih.gov Bacteria have evolved both aerobic and anaerobic pathways to metabolize benzoate. Aerobically, benzoate is often converted to catechol, which then enters the β-ketoadipate pathway. nih.gov Anaerobically, benzoate is typically activated to benzoyl-CoA, which is then further metabolized. nih.gov

While naphthalene is a polycyclic aromatic hydrocarbon, the enzymatic machinery for its degradation, particularly the initial oxygenases, can sometimes act on a broader range of aromatic substrates. The degradation of naphthalene often proceeds through salicylate, another common intermediate in aromatic catabolism. nih.gov Given the structural similarities, it is conceivable that the degradation of this compound could intersect with these major pathways, likely after initial enzymatic modification of the side chains and decarboxylation.

Metabolism in Eukaryotic Systems (e.g., Plants)

Plants, as sessile organisms, have evolved sophisticated mechanisms to cope with a wide array of chemical compounds from their environment, including phenolic compounds and xenobiotics. researchgate.netmdpi.com These mechanisms are crucial for detoxification and maintaining cellular homeostasis.

A primary strategy for metabolizing phenolic compounds like hydroxybenzoic acids in plants is through conjugation reactions. nih.gov This process involves attaching a sugar molecule, most commonly glucose, to the xenobiotic. mdpi.com This increases the water solubility of the compound, reduces its toxicity, and facilitates its transport and sequestration. mdpi.com

For hydroxybenzoic acids, two main types of glucose conjugates are formed:

O-Glucosides: The glucose molecule is attached to a hydroxyl group on the aromatic ring.

Glucose Esters: The glucose molecule is attached to the carboxyl group.

The specific type of conjugate formed can depend on the structure of the hydroxybenzoic acid.

The table below illustrates common conjugation reactions for phenolic compounds in plants.

| Conjugation Type | Moiety Added | Enzyme Family | Effect on Compound |

| Glycosylation | Glucose | UDP-glucosyltransferases (UGTs) | Increases water solubility, reduces toxicity |

| Malonylation | Malonyl-CoA | Malonyltransferases | Stabilizes glucose conjugates for storage |

| Glutathione Conjugation | Glutathione | Glutathione S-transferases (GSTs) | Detoxification of electrophilic compounds |

This table outlines the primary conjugation reactions that plants utilize to detoxify xenobiotic compounds, which are applicable to the metabolism of this compound.

The conjugation of xenobiotics is a key part of a three-phase detoxification process in plants. researchgate.net

Phase I (Modification): The initial compound is modified, often through oxidation or hydrolysis, to introduce or expose functional groups like hydroxyls. mdpi.com

Phase II (Conjugation): The modified compound is conjugated with molecules such as glucose or glutathione, as described above. mdpi.com

Phase III (Compartmentalization): The conjugated xenobiotic is transported and sequestered in specific cellular compartments, primarily the vacuole, or bound to cell wall components. researchgate.net

This process effectively removes the potentially toxic compound from the cytoplasm, preventing it from interfering with essential metabolic processes. researchgate.net The detoxification and sequestration of phenolic compounds are not only a defense mechanism against external xenobiotics but also a way for plants to manage their own secondary metabolites, which can be toxic at high concentrations. nih.govresearchgate.net Therefore, it is highly probable that this compound, if taken up by a plant, would be subjected to this detoxification pathway, involving conjugation and subsequent sequestration.

Advanced Analytical and Spectroscopic Techniques for Characterization and Quantification

Chromatographic Separation Methods

Chromatographic techniques are indispensable for isolating 2-(Carboxymethyl)-5-hydroxybenzoic acid from reaction mixtures and biological matrices, enabling accurate quantification and further structural analysis.

High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS) for Complex Matrices

High-Performance Liquid Chromatography (HPLC) coupled with Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) stands as a powerful and highly sensitive method for the analysis of this compound, particularly in complex samples. This technique combines the superior separation capabilities of HPLC with the definitive identification and quantification power of tandem mass spectrometry.

In a typical HPLC-ESI-MS/MS workflow, the sample is first injected into an HPLC system. A reversed-phase column is commonly used, where a gradient of organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with an acid modifier like formic acid to improve peak shape and ionization efficiency, separates the components of the mixture. This compound will elute at a characteristic retention time under specific chromatographic conditions.

Following separation, the eluent from the HPLC is introduced into the ESI source of the mass spectrometer. ESI generates charged droplets which, upon solvent evaporation, produce gas-phase ions of the analyte. For this compound, this process typically results in the formation of a deprotonated molecule [M-H]⁻ in negative ion mode, corresponding to its molecular weight.

The precursor ion is then selected in the first mass analyzer (Q1), subjected to collision-induced dissociation (CID) with an inert gas in the collision cell (Q2), and the resulting fragment ions are analyzed in the second mass analyzer (Q3). This process of selecting a precursor ion and analyzing its fragments provides a high degree of specificity, allowing for unambiguous identification and quantification even in the presence of co-eluting interferences.

Spectroscopic Identification and Structural Confirmation

Spectroscopic methods are fundamental to elucidating and confirming the precise molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays a set of signals corresponding to each unique proton in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration of these signals provide a complete picture of the proton environment.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH | Typically 7.0-8.0 | Doublet, Doublet of doublets |

| Methylene CH₂ | Typically ~3.7 | Singlet |

| Hydroxyl OH | Variable, depends on solvent and concentration | Broad Singlet |

| Carboxylic Acid COOH | Variable, depends on solvent and concentration | Broad Singlet |

Note: The exact chemical shifts can vary depending on the solvent used for analysis (e.g., DMSO-d₆, CDCl₃).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carboxylic Acid C=O | Typically 165-185 |

| Aromatic C-O | Typically 150-160 |

| Aromatic C-C | Typically 115-140 |

| Methylene CH₂ | Typically ~40 |

Note: The exact chemical shifts can vary depending on the solvent used for analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with very high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C₉H₈O₅), HRMS provides an exact mass that can be compared to the theoretical calculated mass, confirming its molecular formula and, by extension, its molecular weight.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound will show characteristic absorption bands corresponding to the vibrations of its specific bonds.

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad |

| O-H Stretch (Phenol) | 3200-3600 | Broad |

| C-H Stretch (Aromatic) | 3000-3100 | Sharp |

| C=O Stretch (Carboxylic Acid) | 1680-1720 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1450-1600 | Medium to Weak |

| C-O Stretch | 1210-1320 | Strong |

Spectrophotometric Methods for Biological Activity Assessment

Spectrophotometric methods are often employed to evaluate the biological activities of compounds like this compound, particularly its potential as a chelating agent. For instance, its ability to bind with metal ions, such as Mg²⁺, can be investigated using UV-Vis spectrophotometry. researchgate.net

The formation of a complex between the compound and a metal ion often results in a change in the UV-Vis absorption spectrum. researchgate.net By monitoring these changes at specific wavelengths, one can study the stoichiometry of the complex and its stability. Job's plot analysis, a continuous variation method, can be performed by preparing a series of solutions with varying mole fractions of the compound and the metal ion while keeping the total concentration constant. The absorbance of these solutions is then measured at a wavelength where the complex shows maximum absorption. The mole fraction at which the maximum absorbance is observed reveals the stoichiometric ratio of the ligand to the metal in the complex. researchgate.net

Method Development and Validation in Research Contexts

The development and validation of analytical methods are crucial to ensure that they are suitable for their intended purpose, providing reliable, reproducible, and accurate data. scielo.br Validation is performed according to guidelines from bodies like the International Council for Harmonisation (ICH).

Key Validation Parameters:

Specificity/Selectivity: This ensures that the analytical signal is solely from the analyte of interest. In HPLC, this is demonstrated by the absence of interfering peaks from blanks or placebos at the retention time of "this compound." Peak purity analysis using a PDA detector can also support specificity.

Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis of the peak area versus concentration. A high correlation coefficient (r² > 0.999) is generally required.

Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. scielo.br

Accuracy: Accuracy is the closeness of the test results to the true value. It is often assessed by spike recovery experiments, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated.

Precision: Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually evaluated at three levels:

Repeatability (Intra-day precision): The precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, or different equipment.

Reproducibility: The precision between different laboratories. Precision is typically expressed as the relative standard deviation (RSD).

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ikev.org It can be estimated based on the signal-to-noise ratio (typically S/N ≥ 3).

LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ikev.org The S/N ratio for LOQ is commonly set at ≥ 10.

Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature). This provides an indication of its reliability during normal usage. thaiscience.info

Data Tables of Method Validation Parameters

The following tables provide illustrative examples of acceptance criteria and typical results for the validation of an HPLC method for a compound structurally similar to "this compound," based on published data for related hydroxybenzoic acids. thaiscience.infolongdom.org

Table 1: Linearity and Range

| Parameter | Acceptance Criterion | Typical Result |

|---|---|---|

| Concentration Range | Defined by application | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |

| Y-intercept | Close to zero | Minimal |

Table 2: Accuracy (Spike Recovery)

| Spike Level | Acceptance Criteria (% Recovery) | Typical Results (% Recovery) |

|---|---|---|

| Low (e.g., 80%) | 98.0 - 102.0% | 99.5% |

| Medium (e.g., 100%) | 98.0 - 102.0% | 100.2% |

| High (e.g., 120%) | 98.0 - 102.0% | 101.1% |

Table 3: Precision

| Precision Type | Acceptance Criterion (%RSD) | Typical Result (%RSD) |

|---|---|---|

| Repeatability (Intra-day) | ≤ 2.0% | 0.8% |

| Intermediate Precision (Inter-day) | ≤ 2.0% | 1.2% |

Table 4: LOD & LOQ

| Parameter | Acceptance Criterion | Typical Result |

|---|---|---|

| LOD | S/N Ratio ≥ 3 | 0.1 µg/mL |

| LOQ | S/N Ratio ≥ 10 | 0.3 µg/mL |

Table 5: Robustness

| Parameter Varied | Variation | Acceptance Criterion | Typical Result |

|---|---|---|---|

| Flow Rate | ± 0.1 mL/min | %RSD ≤ 2.0% | Pass |

| Mobile Phase pH | ± 0.2 units | %RSD ≤ 2.0% | Pass |

| Column Temperature | ± 5 °C | %RSD ≤ 2.0% | Pass |

Computational and in Silico Studies of 2 Carboxymethyl 5 Hydroxybenzoic Acid

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding affinity and interaction of a small molecule ligand with a protein receptor.

A comprehensive search of scientific databases has not yielded any specific molecular docking studies for 2-(Carboxymethyl)-5-hydroxybenzoic acid . While there is research on other hydroxybenzoic acid derivatives and their interactions with various receptors, these findings are not transferable to the specific compound due to the unique structural and electronic properties conferred by the carboxymethyl group at the 2-position and the hydroxyl group at the 5-position. Consequently, no data on docking scores, binding energies, or specific amino acid interactions for this compound can be reported.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT studies can provide valuable insights into a molecule's geometric and electronic properties.

Specific DFT analyses of This compound to determine its aromaticity, atomic charges, and other electronic parameters such as HOMO-LUMO energy gaps, ionization potential, and electron affinity are not available in the published literature. Such studies would be necessary to create a detailed profile of the molecule's electronic characteristics.

While DFT can be employed to predict and analyze the nature and strength of intramolecular and intermolecular interactions, such as hydrogen bonding, no studies have been published that apply these methods to This compound . Therefore, computational data on the specific non-covalent interactions that govern the behavior of this molecule in various environments is unavailable.

Pharmacokinetic and Toxicological Property Prediction (Computational Tools)

A variety of computational tools, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictors, are used to estimate the pharmacokinetic and toxicological properties of chemical compounds. These in silico methods are valuable in the early stages of drug discovery.

There are no published reports detailing the predicted ADMET profile of This compound . To provide a data table with parameters such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and various toxicity endpoints, a dedicated computational analysis of this specific molecule would be required.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences and engineering. They relate the quantitative chemical structure of a compound to its biological activity.

A search of the scientific literature did not identify any QSAR models that have been developed for or include This compound to predict its biological properties. The development of a QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities, and it appears that This compound has not been part of such a study.

Future Directions and Emerging Research Avenues for 2 Carboxymethyl 5 Hydroxybenzoic Acid

Elucidation of Undiscovered Biological Mechanisms

The biological activities of phenolic compounds are diverse and well-documented. frontiersin.orgresearchgate.net Future research should aim to uncover the specific biological roles of 2-(Carboxymethyl)-5-hydroxybenzoic acid. Investigations could focus on its potential antioxidant properties, a common feature of phenolic acids, which are known to neutralize free radicals and reduce oxidative stress. frontiersin.org Furthermore, exploring its anti-inflammatory, antimicrobial, and even antitumor activities would be a valuable pursuit, given that these properties are observed in many hydroxybenzoic acid derivatives. researchgate.net Understanding the molecular targets and signaling pathways affected by this compound will be crucial in elucidating its mechanism of action.

Exploration of Novel Synthetic Pathways for Derivatization

The functional groups of this compound—a carboxylic acid, a hydroxyl group, and a carboxymethyl substituent—offer multiple sites for chemical modification. Future synthetic efforts could focus on creating a library of derivatives to explore structure-activity relationships. preprints.org Esterification, amidation, and etherification reactions could be employed to modify the compound's polarity, solubility, and biological availability. youtube.com The use of transition metal-catalyzed reactions could also open up novel pathways for creating more complex, functionalized molecules with potentially enhanced biological activities. researchgate.net

Investigation of Environmental Roles and Bioremediation Potential

Aromatic compounds are significant environmental pollutants, and microorganisms have evolved diverse pathways for their degradation. nih.govsemanticscholar.orgresearchgate.netunesp.brresearchgate.netresearchgate.netnih.gov Future research should investigate the environmental fate of this compound, including its persistence, mobility, and potential for bioaccumulation. herts.ac.uknih.govresearchgate.net A key area of investigation would be its biodegradability by soil and aquatic microorganisms. Identifying bacterial or fungal strains capable of utilizing this compound as a carbon source could lead to the development of bioremediation strategies for environments contaminated with related phenolic compounds. nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov

Development of Advanced Analytical Techniques for Trace Analysis

To study the biological and environmental roles of this compound, sensitive and selective analytical methods are required for its detection and quantification at trace levels. Future research should focus on developing and validating such methods. Techniques like liquid chromatography-mass spectrometry (LC-MS/MS) would be highly suitable for this purpose, offering the necessary sensitivity and specificity for analysis in complex matrices such as biological fluids and environmental samples. mdpi.comworldscientific.comnih.govresearchgate.net The development of efficient sample preparation techniques, such as solid-phase extraction, will also be crucial for achieving low detection limits. d-nb.info

Integration of Multi-Omics Data for Comprehensive Biological Understanding

To gain a holistic understanding of the biological effects of this compound, future studies could employ multi-omics approaches. Metabolomics can reveal the metabolic transformations that the compound undergoes in biological systems. nih.govacs.org By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a comprehensive picture of the compound's interactions with cellular networks. This approach could identify novel metabolic pathways influenced by the compound and provide insights into its broader physiological effects. nih.gov

Sustainable Production and Green Chemistry Approaches

The development of environmentally friendly and sustainable methods for the synthesis of this compound is a critical future direction. Research in this area could focus on utilizing renewable starting materials and employing green chemistry principles to minimize waste and energy consumption. tandfonline.comacs.orgresearchgate.netacs.org Biocatalysis, using enzymes or whole-cell systems, could offer a green alternative to traditional chemical synthesis. mdpi.com Exploring the use of biomass-derived precursors and environmentally benign solvents would contribute to the development of a truly sustainable production process for this and related functionalized aromatic compounds. acs.orgacs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.